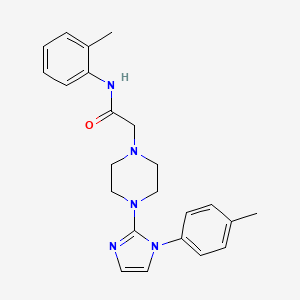

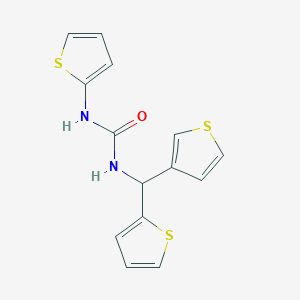

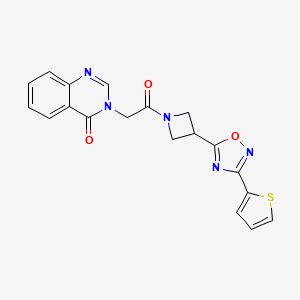

![molecular formula C15H18ClN3O3S B2355272 6-Ethyl-2-(furan-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1216875-47-6](/img/structure/B2355272.png)

6-Ethyl-2-(furan-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyridine and furan derivatives are of increasing interest in drug design and medicinal chemistry . The structural similarity of many drugs, especially antiviral and anticancer ones, with DNA bases such as adenine and guanine is a key factor to explain their effectiveness . They are also found in the structures of substances with antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities .

Synthesis Analysis

Pyridine and furan derivatives can be synthesized from condensation reactions involving pyridine-2,6-dicarboxylic acid (H2dipic), pyridine-2,6-dicarbonyl dichloride or 2,6-diaminopyridine with heterocyclic amine or carboxylic acid precursors .Molecular Structure Analysis

Crystallographic analyses of similar compounds have revealed extensive intramolecular hydrogen bonding interactions .Chemical Reactions Analysis

The reactions of these compounds can be carried out in a microwave reactor in the presence of effective coupling reagents .Physical And Chemical Properties Analysis

These compounds contribute positively to solubility, polarity, lipophilicity, and hydrogen bonding capacity properties of the compounds they are incorporated into .Applications De Recherche Scientifique

Chemical Transformations and Synthesis

- 6-Ethyl-2-(furan-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is involved in acid-catalyzed transformations, specifically in the opening of the furan ring and formation of new fused heterocyclic systems like pyrrolo[1,2-a][1,4]diazocine (Stroganova et al., 2016).

- It is used as a precursor for the synthesis of pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[l,6‐a]benzimidazoles, and related fused systems (Bakhite et al., 2005).

Potential in Drug Development

- Compounds based on this chemical structure have shown promising results in cytotoxicity studies, indicating potential applications in the development of anticancer drugs (Hung et al., 2014).

- The compound has been a part of studies for developing inhibitors against Mycobacterium tuberculosis, suggesting its relevance in the treatment of tuberculosis (Samala et al., 2014).

Applications in Organic Chemistry

- The compound is utilized in the synthesis of new heterocyclic systems, such as pyrido[2′,3′:5,4]thieno(furo)[3,2-d]oxazines, as intermediate compounds for the creation of substituted pyrido[3′,2′:4,5]thieno(furo)[3,2-d]pyrimidines (Sirakanyan et al., 2019).

Antibacterial Activity

- The compound's derivatives, particularly 6-tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide analogues, have been studied for their antibacterial activity against various bacteria like Staphylococcus aureus and Escherichia coli (Doshi et al., 2015).

Mécanisme D'action

Target of Action

It is known that furan carboxamides, a class of compounds to which this molecule belongs, were used as fungicides . They were discovered in the 1970s and used in the treatment of fungal diseases of temperate grains and cereals .

Mode of Action

Furan carboxamides are known to undergo photodegradation reactions involving singlet oxygen (1o2) and triplet chromophoric dissolved organic matter (3cdom*) . The furan moiety is expected to react exclusively with 1O2, while the anilide should be oxidized by 3CDOM* .

Biochemical Pathways

The photodegradation reactions involving 1o2 and 3cdom* can lead to the formation of reactive intermediates, which can further interact with various biochemical pathways .

Result of Action

The photodegradation reactions involving 1o2 and 3cdom* can lead to the formation of reactive intermediates, which can interact with various cellular components .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of sunlight can trigger the photodegradation reactions involving 1O2 and 3CDOM* . Additionally, the presence of repair mechanisms can complicate the prediction of triplet-induced reactivity .

Orientations Futures

Propriétés

IUPAC Name |

6-ethyl-2-(furan-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3S.ClH/c1-2-18-6-5-9-11(8-18)22-15(12(9)13(16)19)17-14(20)10-4-3-7-21-10;/h3-4,7H,2,5-6,8H2,1H3,(H2,16,19)(H,17,20);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDRDITCZBUMYCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=CO3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

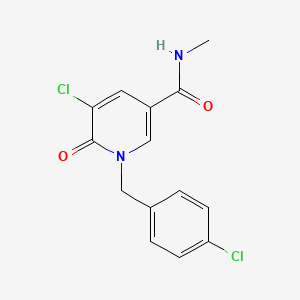

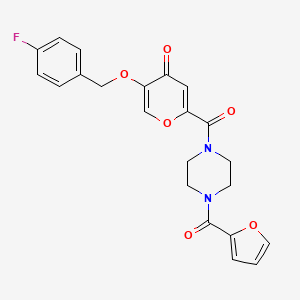

![1-(3-chlorophenyl)-4-methyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2355191.png)

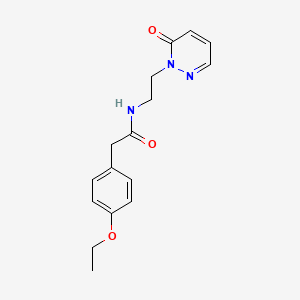

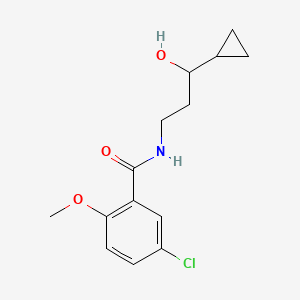

![N-(2-chloro-4-methylphenyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2355200.png)

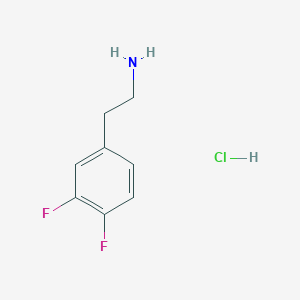

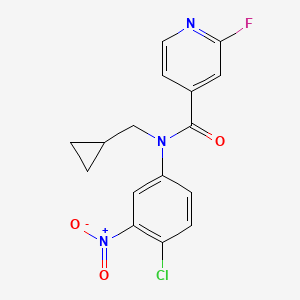

![4-[(2S,3S)-3-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methylpiperidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2355202.png)

![6-[3-[3-(3-Fluorophenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2355203.png)

![dimethyl 5-[4-(trifluoromethyl)phenyl]-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2355211.png)